molecular formula C19H18N4O4 B14868177 4-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

4-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

Cat. No.: B14868177
M. Wt: 366.4 g/mol
InChI Key: HFDYXYNHRWZXJM-UHFFFAOYSA-N
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Description

4-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the desired biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, is a key feature that contributes to its potential pharmacological activities.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

4-[[1-(4-ethoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid

InChI

InChI=1S/C19H18N4O4/c1-3-27-16-10-8-15(9-11-16)23-12(2)17(21-22-23)18(24)20-14-6-4-13(5-7-14)19(25)26/h4-11H,3H2,1-2H3,(H,20,24)(H,25,26)

InChI Key

HFDYXYNHRWZXJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)O)C

Origin of Product

United States

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